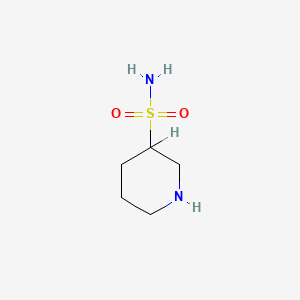

Piperidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Piperidine-3-Sulfonamide – Properties, Synthesis, and Medicinal Utility

Executive Summary

Piperidine-3-sulfonamide (CAS: 2922-45-4 for the pyridine precursor; specific piperidine derivatives vary) represents a high-value pharmacophore in modern drug discovery. As a saturated heterocyclic scaffold, it bridges the gap between the flat aromatic architecture of pyridine-3-sulfonamides and the three-dimensional chemical space required for fragment-based drug discovery (FBDD). This guide details its physicochemical profile, synthetic pathways, and chemoselective functionalization strategies, designed for researchers optimizing lead compounds in oncology, immunology, and CNS therapeutics.

Part 1: Structural Architecture & Physicochemical Profile

The this compound moiety is defined by a six-membered saturated nitrogen heterocycle substituted at the meta position (C3) with a sulfonamide group. This arrangement introduces a chiral center at C3, creating two enantiomers: (3R)- and (3S)-piperidine-3-sulfonamide.

Key Physicochemical Properties

The molecule exhibits distinct ionization states that dictate its solubility and binding affinity. The piperidine nitrogen (N1) is basic, while the sulfonamide nitrogen is weakly acidic.

| Property | Value / Description | Context for Drug Design |

| Molecular Formula | C₅H₁₂N₂O₂S | Fragment-like molecular weight (<200 Da) |

| Molecular Weight | 178.25 g/mol | Ideal for FBDD; high ligand efficiency potential |

| Chirality | 1 Chiral Center (C3) | Enantiomers often show distinct biological activity profiles |

| pKa (Piperidine NH) | ~9.5 – 10.5 | Predominantly protonated at physiological pH (7.4) |

| pKa (Sulfonamide NH₂) | ~9.0 – 10.0 | Neutral at pH 7.4; deprotonates under basic conditions |

| LogP | ~ -0.5 to 0.2 | High water solubility; low lipophilicity |

| H-Bond Donors | 2 (Amine NH, Sulfonamide NH₂) | Critical for receptor interaction |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Amine N) | Vectorial interactions with protein backbones |

Stereochemical Considerations

Unlike its pyridine precursor, the piperidine ring adopts a chair conformation. The sulfonamide group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping allows for induced-fit binding in enzyme pockets.

Part 2: Synthetic Pathways & Manufacturing

Synthesis of this compound typically proceeds via the reduction of pyridine-3-sulfonamide. However, chemoselectivity is a critical challenge; over-reduction can cleave the C-S bond (desulfonylation), while catalyst poisoning by sulfur is a common failure mode.

Primary Route: Catalytic Hydrogenation of Pyridine Precursors

The most robust industrial route involves the hydrogenation of pyridine-3-sulfonamide.

Reaction Scheme: Pyridine-3-sulfonamide + H₂ (Cat.) → this compound[1][2]

-

Catalyst Selection:

-

PtO₂ (Adams' Catalyst): Effective in acidic media (e.g., acetic acid) but expensive.

-

Rh/C: High activity for ring saturation with minimal hydrogenolysis of the C-S bond.

-

Pd/C: Generally avoided due to high rates of desulfonylation (C-S bond cleavage).

-

-

Conditions: High pressure (50–100 psi) and elevated temperature (50–80°C) are often required due to the poisoning effect of the sulfonamide sulfur on the catalyst surface.

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis, highlighting the critical decision points for stereocontrol.

Figure 1: Synthetic pathway from pyridine precursors to enantiopure this compound.

Part 3: Reactivity & Chemoselective Functionalization

For medicinal chemists, the utility of this compound lies in its ability to be functionalized orthogonally. The molecule possesses two distinct nucleophilic nitrogens:

-

N1 (Piperidine): Highly nucleophilic secondary amine (pKa ~10).

-

N(Sulfonamide): Weakly nucleophilic, acidic primary sulfonamide (pKa ~9.5).

Orthogonal Protection Strategy

To selectively modify the sulfonamide, the piperidine nitrogen must be protected. Conversely, to modify the piperidine core, the sulfonamide often requires no protection due to its low nucleophilicity under neutral/acidic conditions.

-

Scenario A: Sulfonamide Derivatization (e.g., Urea formation)

-

Protect N1 with Boc anhydride (Boc₂O).

-

React Sulfonamide NH₂ with isocyanate or acyl chloride.

-

Deprotect N1 (TFA/DCM).

-

-

Scenario B: Piperidine N-Alkylation

-

Direct reaction with alkyl halide (Sulfonamide NH₂ is unreactive without strong base).

-

Reductive amination with aldehydes.

-

Visualization: Functionalization Map

Figure 2: Chemoselective functionalization logic distinguishing N1-piperidine and sulfonamide reactivity.

Part 4: Applications in Drug Discovery[6]

Fragment-Based Drug Discovery (FBDD)

This compound is a classic "3D fragment." Unlike flat aromatic fragments, it vectors substituents into defined spatial quadrants.

-

Solubility: The polar sulfonamide group enhances aqueous solubility of lipophilic leads.

-

Vectors: The N1 and Sulfonamide positions allow "growing" of the fragment in two distinct directions (approx. 109.5° dihedral angle).

Bioisosterism

The sulfonamide group serves as a stable bioisostere for:

-

Carboxylic Acids: Similar pKa and H-bonding capability but with different geometry.

-

Hydroxamic Acids: In metalloenzyme inhibitors (e.g., MMPs, HDACs).

Therapeutic Classes

-

Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide moiety coordinates with the Zinc ion in the active site of Carbonic Anhydrase.

-

GPCR Ligands: Piperidine cores are ubiquitous in GPCR antagonists (e.g., chemokine receptors), where the sulfonamide provides H-bond anchoring.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonamide (Precursor)

Note: This step converts the sulfonyl chloride to the sulfonamide.

Reagents: Pyridine-3-sulfonyl chloride, Ammonium hydroxide (28-30%), THF. Procedure:

-

Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in dry THF (5 mL/g) and cool to 0°C.

-

Add Ammonium hydroxide (5.0 eq) dropwise over 20 minutes. Caution: Exothermic.

-

Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Concentrate in vacuo.

-

Resuspend residue in cold water; filter the precipitate.

-

Yield: Typically 85-95% as a white solid.

Protocol 2: Catalytic Hydrogenation to this compound

Note: Requires high-pressure equipment.

Reagents: Pyridine-3-sulfonamide, PtO₂ (5 mol%) or 5% Rh/C, Acetic Acid, H₂ gas. Procedure:

-

Dissolve pyridine-3-sulfonamide (1.0 g) in Glacial Acetic Acid (15 mL).

-

Add catalyst (PtO₂ or Rh/C) under Argon atmosphere.

-

Transfer to a Parr hydrogenation apparatus.

-

Pressurize with H₂ to 60 psi (4 bar).

-

Heat to 50°C and shake for 12–24 hours.

-

Filter catalyst through Celite pad. Caution: Spent catalyst is pyrophoric.

-

Concentrate filtrate.[2] Neutralize with NaOH to pH > 10.

-

Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.

-

Yield: 60-80%. Product is often an oil or low-melting solid.

Part 6: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Handling Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Wear standard PPE (Gloves, Goggles). |

| Skin Irritation | H315: Causes skin irritation | Avoid contact; use fume hood for powders. |

| Eye Irritation | H319: Causes serious eye irritation | Wash immediately with water if exposed. |

| Stability | Stable under standard conditions | Hygroscopic as HCl salt. Store under inert gas. |

References

-

Synthesis of Pyridine-3-sulfonamide: Title: Synthesis of pyridine-3-sulfonic acid and derivatives.[2][3][4] Source: PrepChem / Vertex AI Search Results. URL:[Link]

-

Medicinal Chemistry Applications: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5] Source: National Institutes of Health (PMC). URL:[Link]

-

pKa and Physical Properties: Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs. Source: Royal Society of Chemistry (RSC).[6] URL:[Link]

-

Stereoselective Synthesis: Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[7] Source: Journal of the American Chemical Society (ACS). URL:[Link]

-

Fragment Space Exploration: Title: Exploration of piperidine 3D fragment chemical space. Source: White Rose Research Online / RSC Medicinal Chemistry.[6] URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

The Emergence of Piperidine Sulfonamides: A Journey from Discovery to Clinical Significance

An in-depth technical guide by a Senior Application Scientist

Abstract: The convergence of the sulfonamide group and the piperidine ring represents a significant thread in the tapestry of medicinal chemistry. From the revolutionary discovery of sulfonamide antibacterials to the contemporary design of highly specific enzyme inhibitors, this chemical class has demonstrated remarkable versatility and therapeutic potential. This guide provides an in-depth exploration of the discovery, history, and core methodologies associated with piperidine sulfonamides. We will dissect their historical context, examine key therapeutic applications through detailed case studies, provide robust experimental protocols, and explore the future landscape for these valuable scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The Privileged Sulfonamide Moiety

The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone of drug discovery. Its journey began with the dawn of chemotherapy, and it continues to be a privileged scaffold in modern medicinal chemistry.[1][2] The unique electronic properties, hydrogen bonding capabilities, and stable, three-dimensional geometry of the sulfonamide group allow it to serve as a versatile binder to a wide array of biological targets.[3] Its applications are vast, extending far beyond its original antibacterial role to include diuretics, anticonvulsants, anti-inflammatory agents, and targeted anticancer therapies.[2][4]

The Piperidine Ring and its Significance

First reported in 1850 by Scottish chemist Thomas Anderson, piperidine is a six-membered nitrogen-containing heterocycle that is one of the most prevalent structural motifs in pharmaceuticals.[5][6] Its saturated, non-aromatic nature allows it to adopt well-defined chair and boat conformations, providing a rigid scaffold to orient substituents in precise three-dimensional space. This property is invaluable for optimizing drug-receptor interactions. Furthermore, the basic nitrogen atom of the piperidine ring can be readily functionalized and often serves as a key pharmacophoric element, improving aqueous solubility and forming critical salt-bridge interactions with biological targets.[6][7]

The Convergence: Piperidine Sulfonamides as a Unique Chemical Class

The strategic combination of the sulfonamide group and the piperidine ring creates a powerful class of molecules. The piperidine moiety can act as a versatile scaffold, allowing for the precise positioning of the sulfonamide group for optimal target engagement. Simultaneously, the sulfonamide can be tailored to interact with specific enzymatic pockets, such as the zinc-binding domain of metalloenzymes.[8] This synergistic pairing has led to the development of potent and selective agents across diverse therapeutic areas, including infectious diseases, oncology, and metabolic disorders.[6][9][10]

Early Discoveries and Serendipitous Breakthroughs

The Dawn of Sulfonamide Antibacterials

The history of sulfonamides is a landmark in medicine. In the 1930s, Gerhard Domagk's research at Bayer led to the discovery that a red dye, Prontosil, could cure streptococcal infections in mice.[2] It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to its active, colorless form: sulfanilamide.[1][2] This was the first class of synthetic drugs that could effectively treat systemic bacterial infections, heralding the beginning of the antibiotic era and saving countless lives.[11][12] The mechanism was later elucidated as the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.[13][14]

The Incorporation of the Piperidine Moiety

While the initial sulfonamide drugs were derivatives of sulfanilamide, medicinal chemists soon began exploring more complex structures to improve potency, selectivity, and pharmacokinetic properties. The piperidine ring, already recognized for its prevalence in natural alkaloids and its favorable drug-like properties, became an attractive building block.[6][7] The incorporation of piperidine rings allowed for the exploration of new chemical space and the development of sulfonamide drugs with activities extending beyond the antibacterial realm. This evolution marked a shift from serendipitous discovery to rational drug design, where specific structural motifs were deliberately combined to achieve a desired biological effect.

The Rise of Piperidine Sulfonamides in Modern Drug Discovery

Case Study: Targeting Bacterial Infections

The foundational antibacterial mechanism of sulfonamides remains a fertile ground for innovation. Modern research focuses on developing novel sulfonamides to combat resistant pathogens and for new applications, such as in agriculture.

-

Target and Rationale: Dihydropteroate synthase (DHPS) is an ideal antibacterial target because it is essential for bacterial survival but absent in humans, who acquire folate from their diet.[2][13] Piperidine sulfonamides are designed as structural mimics of the natural substrate, p-aminobenzoic acid (PABA), to competitively inhibit the DHPS enzyme.[6][14]

-

Structure-Activity Relationship (SAR): Research has shown that modifications to the piperidine ring and the aromatic portion of the sulfonamide can significantly impact antibacterial potency. For example, the length and nature of alkyl chains attached to the piperidine nitrogen can modulate lipophilicity, which is crucial for penetrating bacterial cell membranes.[6]

-

Experimental Workflow: Synthesis and Evaluation: A common workflow involves a multi-step synthesis to create a library of analogs, followed by in vitro screening. The antibacterial potency is typically determined using methods like the turbidimetric method to calculate the half-maximal effective concentration (EC₅₀) against various bacterial strains.[6]

Table 1: In Vitro Antibacterial Activity of Representative Piperidine Sulfonamides This table summarizes the EC₅₀ values for a series of synthesized piperidine sulfonamide compounds against plant pathogenic bacteria, demonstrating the scaffold's efficacy.

| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| C4 | Xanthomonas oryzae | 2.65 | [6] |

| A12 | Xanthomonas oryzae | 5.81 | [6] |

| A18 | Xanthomonas oryzae | 4.93 | [6] |

Case Study: Development of Anticancer Agents

The upregulation of matrix metalloproteinases (MMPs) is implicated in tumor growth, invasion, and metastasis, making them a key target for anticancer therapies.[9] Piperidine sulfonamides have been developed as potent MMP inhibitors.

-

Mechanism of Action: The sulfonamide group acts as a zinc-binding group, chelating the catalytic Zn²⁺ ion in the MMP active site. The piperidine ring serves as a scaffold to position other substituents into the enzyme's specificity pockets (like the S₁' pocket), thereby determining the inhibitor's potency and selectivity against different MMP isoforms.[9]

-

Lead Optimization and Pharmacokinetics: A significant challenge in drug development is achieving good oral bioavailability. Medicinal chemists systematically modify the piperidine ring, for instance, by changing the substituent on the nitrogen atom (e.g., from a secondary amine to N-methyl or N-propargyl derivatives), to optimize pharmacokinetic parameters like maximum concentration (Cₘₐₓ), half-life (t₁/₂), and bioavailability (BA).[9]

Table 2: Pharmacokinetic Parameters of α-Piperidine Sulfone Hydroxamate MMP Inhibitors This table illustrates how modifications to the piperidine nitrogen (R group) impact key pharmacokinetic parameters when dosed orally in rats, guiding the selection of clinical candidates.

| Compound ID | R Group | Cₘₐₓ (ng/mL) | t₁/₂ (h) | BA (%) | Reference |

| 27b | H | 2540 | 1.8 | 16.0 | [9] |

| 27c | Methyl | 12015 | 1.1 | 59.0 | [9] |

| 27e | Cyclopropyl | 15720 | 1.2 | 36.0 | [9] |

| 27g | Propargyl | 22882 | 1.2 | 35.5 | [9] |

Synthetic Strategies and Methodologies

The synthesis of piperidine sulfonamides is adaptable, but generally relies on robust and well-established chemical reactions. The specific route depends on the desired substitution pattern and the starting materials available.

Diagram: Retrosynthetic Analysis

A general retrosynthetic approach for a piperidine sulfonamide involves disconnecting the key amide or sulfonamide bond, tracing back to commercially available or readily synthesized building blocks like a substituted piperidine and a sulfonyl chloride.

Caption: A generalized retrosynthetic pathway for piperidine sulfonamides.

Experimental Protocol: Synthesis of a Representative Piperidine Sulfonamide

This protocol provides a detailed, self-validating methodology for the synthesis of a piperidine sulfonamide via amide coupling, a common and reliable strategy.[6][8]

Objective: To synthesize a N-substituted piperidine benzamide sulfonamide derivative.

Materials:

-

4-Sulfamoylbenzoic acid

-

Ethyl piperidine-4-carboxylate

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole hydrate (HOBt)

-

Hydrazine hydrate

-

Substituted isocyanate (e.g., Phenyl isocyanate)

-

Solvents: Dry Acetonitrile (CH₃CN), Absolute Ethanol (EtOH), Diethyl ether (Et₂O)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Step 1: Amide Coupling to Form the Piperidine Ester Intermediate.

-

To a solution of 4-sulfamoylbenzoic acid (1.0 eq) in dry acetonitrile, add EDCI (1.2 eq) and HOBt (1.1 eq).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add ethyl piperidine-4-carboxylate (1.0 eq) to the mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Causality: EDCI/HOBt is a classic peptide coupling system that efficiently forms the amide bond by creating a highly reactive O-acylisourea intermediate, minimizing side reactions and ensuring a high yield.

-

Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Step 2: Hydrazinolysis to Form the Hydrazide Intermediate.

-

Remove the acetonitrile from the reaction mixture under reduced pressure.

-

Dissolve the resulting crude ester in absolute ethanol.

-

Add hydrazine hydrate (10.0 eq) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Causality: The large excess of highly nucleophilic hydrazine drives the reaction to completion, converting the stable ethyl ester into the more reactive hydrazide, which is essential for the next step.

-

Validation: The formation of a precipitate upon cooling often indicates successful product formation. The product can be collected by filtration.

-

-

Step 3: Reaction with Isocyanate to Form the Final Product.

-

Dissolve the hydrazide intermediate (1.0 eq) in absolute ethanol.

-

Add the desired substituted isocyanate (e.g., phenyl isocyanate, 1.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Causality: The terminal nitrogen of the hydrazide is a potent nucleophile that readily attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage.

-

Validation: The final product often precipitates from the solution upon cooling.

-

-

Step 4: Purification and Characterization.

-

Collect the final solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the product from ethanol to achieve high purity.

-

Confirm the structure and purity using:

-

Nuclear Magnetic Resonance (NMR): To verify the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).

-

-

Mechanism of Action and Pharmacological Profile

Molecular Interactions: The Folate Synthesis Pathway

The classic antibacterial action of sulfonamides is a textbook example of competitive enzyme inhibition. They directly interfere with the de novo folate biosynthesis pathway in bacteria.

Caption: Inhibition of the bacterial folate pathway by piperidine sulfonamides.

The structural similarity between piperidine sulfonamides and PABA allows them to bind to the active site of DHPS.[6] This binding is often stabilized by a network of hydrogen bonds and van der Waals interactions, effectively blocking the natural substrate and halting the production of folic acid, which leads to a bacteriostatic effect.[6][14]

Future Perspectives and Uncharted Territories

The piperidine sulfonamide scaffold is far from being fully exploited. Its inherent modularity—allowing for easy modification of the piperidine, the sulfonamide linker, and the aromatic/aliphatic groups—makes it an ideal starting point for library synthesis and high-throughput screening.

-

Emerging Applications: Beyond the established roles in antibacterial and anticancer research, piperidine sulfonamides are being actively investigated for a wide range of other diseases. This includes their potential as antiviral agents (including against HIV and Ebola), anti-diabetic agents (by inhibiting DPP-IV), and treatments for neurological disorders.[4][4][10]

-

Computational Chemistry: The future of piperidine sulfonamide design will heavily rely on computational tools. Molecular docking can predict binding modes and affinities, helping to prioritize which compounds to synthesize.[8] Quantitative Structure-Activity Relationship (QSAR) studies can identify key structural features that correlate with biological activity, guiding the rational design of more potent and selective next-generation drugs.

Conclusion: The Enduring Legacy and Future Promise

From their historical roots in the first wave of life-saving antibiotics to their current position as highly tailored therapeutic agents, the journey of sulfonamides is a testament to the power of medicinal chemistry. The incorporation of the piperidine ring has unlocked a vast chemical space, enabling the development of drugs with improved pharmacological profiles and novel mechanisms of action. The piperidine sulfonamide is not merely a historical artifact but a dynamic and clinically relevant scaffold with a promising future. As our understanding of disease biology deepens and our synthetic and computational tools become more sophisticated, we can expect this remarkable chemical class to yield even more innovative therapies for years to come.

References

- Piperidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [URL: https://www.ommegaonline.

- MedBound Hub. (2025). Sulfanamide History. [URL: https://medbound.com/hub/posts/sulfanamide-history/27670]

- Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409893/]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://medwinpublishers.com/JOBD/the-evolving-role-of-sulfonamides-in-medicine-and-drug-development-a-brief-review.pdf]

- Rosen, W. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536120/]

- Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10058448/]

- Decrescenzo, G., et al. (2003). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm020359f]

- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? [URL: https://my.clevelandclinic.org/health/drugs/22115-sulfonamides]

- Improve Veterinary Education. (n.d.). History of Sulfonamides. [URL: https://improveinternational.

- Stern, E. S., & Watt, R. L. (1960). U.S. Patent No. 2,960,507. Google Patents. [URL: https://patents.google.

- Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268502/]

- Sulfonamide (medicine) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]

- Zotova, Y. I., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/17]

- Khan, M. T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. [URL: https://www.degruyter.com/document/doi/10.1515/revac-2021-0133/html]

- Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]

- KEGG PATHWAY Database. (2025). [URL: https://www.kegg.

- Kumar, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25627255/]

- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=37_5_2]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medboundhub.com [medboundhub.com]

- 12. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Piperidine-3-sulfonamide hydrochloride

Title: Technical Whitepaper: Physicochemical Profiling of Piperidine-3-sulfonamide Hydrochloride

Executive Summary

This compound hydrochloride (CAS: 2322932-58-9 for the (S)-enantiomer) represents a high-value saturation-rich pharmacophore in modern drug discovery.[1] Unlike its aromatic counterpart (benzenesulfonamide), this scaffold offers increased three-dimensional complexity (

Chemical Identity & Structural Integrity

The distinction between the C-linked sulfonamide (target) and the N-linked sulfamic acid derivative is critical.[1] This guide focuses strictly on the carbon-linked sulfonamide at the 3-position of the piperidine ring.[1]

| Parameter | Specification |

| Chemical Name | This compound hydrochloride |

| CAS Number | 2322932-58-9 (S-isomer); 1240725-61-4 (Precursor Ref) |

| Molecular Formula | |

| Molecular Weight | 200.69 g/mol (Salt); 164.23 g/mol (Free Base) |

| SMILES | O=S(C1CNCCC1)(N)=O.[H]Cl |

| Chirality | Available as Racemate, (R)-, or (S)-enantiomers |

Structural Insight: The piperidine ring predominantly adopts a chair conformation. In the hydrochloride salt form, the secondary amine at position 1 is protonated, anchoring the crystal lattice via ionic interactions with the chloride counterion. The sulfonamide group at position 3 can adopt axial or equatorial orientations, though equatorial is thermodynamically favored to minimize 1,3-diaxial interactions.[1]

Physicochemical Properties

Ionization Profile (pKa)

Understanding the acid-base behavior is paramount for extraction and formulation.[1] The molecule possesses two ionizable centers:

-

Piperidine Nitrogen (

): A secondary aliphatic amine.[1] -

Sulfonamide Nitrogen (

): A primary sulfonamide.[1]

-

pKa1 (Piperidine

): ~11.0 – 11.2 (Strongly Basic).[1] -

pKa2 (Sulfonamide

): ~10.5 – 10.8 (Weakly Acidic).[1]

Implication: At physiological pH (7.4), the molecule exists almost exclusively as a mono-cation (protonated piperidine, neutral sulfonamide).[1] This ensures high aqueous solubility but requires pH adjustment >12 for extraction into organic solvents.

Solubility & Lipophilicity

The hydrochloride salt is highly polar, exhibiting negative LogP values.

| Solvent | Solubility (25°C) | Notes |

| Water | > 100 mg/mL | Highly soluble; forms stable aqueous solutions.[1] |

| DMSO | > 50 mg/mL | Suitable for biological assay stock solutions.[1] |

| Methanol | Soluble | Good solvent for recrystallization.[1] |

| DCM | Insoluble | Salt form precipitates; requires free-basing.[1] |

Solid-State Characteristics

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: Typically >200°C with decomposition (characteristic of small heterocyclic salts).

-

Hygroscopicity: Moderate.[1] The HCl salt can absorb atmospheric moisture; storage under desiccant is mandatory.

Synthesis & Manufacturing Logic

The synthesis of this compound hydrochloride presents a challenge in regioselectivity.[1] The most robust industrial route avoids direct chlorosulfonation of piperidine (which favors the

Protocol Overview:

-

Sulfonation: Conversion of 3-chloropyridine or pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride.[1]

-

Amidation: Reaction with ammonia to form pyridine-3-sulfonamide.[1]

-

Reduction: Catalytic hydrogenation (e.g.,

or -

Salt Formation: Treatment with anhydrous HCl in dioxane/ether.[1]

Figure 1: Strategic synthesis pathway via pyridine reduction to ensure regiochemical purity.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is required.

Proton NMR ( -NMR) in

The spectrum in Deuterium Oxide will show distinct shifts due to the cationic nature of the ring.

-

3.6 - 3.4 ppm: Multiplets corresponding to the

-

3.1 - 3.0 ppm: Multiplet for the

-

2.2 - 1.5 ppm: Multiplets for

-

Note: The exchangeable protons (

and

HPLC Method (Reverse Phase)

Due to high polarity, standard C18 gradients may result in elution at the void volume.[1]

-

Column: C18 Polar Embedded (e.g., Waters Atlantis T3) or HILIC column.[1]

-

Mobile Phase A: 0.1% TFA in Water (Ion pairing agent required for retention).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV is weak (lack of chromophore). Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) for robust detection.[1]

Mass Spectrometry

-

Mode: ESI Positive (

).[1] -

Expected Ion:

= 165.1 m/z (Free base mass + proton).[1] -

Fragmentation: Loss of

or

Handling, Stability & Safety

Storage Protocol:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; strictly keep dry.[1]

-

Shelf Life: 24 months if sealed properly.[1]

Safety Profile:

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Precaution: The sulfonamide moiety can cause allergic reactions in sensitized individuals (sulfa allergy).[1] Handle with gloves and in a fume hood.

References

-

PubChem. (2025).[1][3] this compound hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Perlovich, G. L., et al. (2013).[1] "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical Thermodynamics. (General reference for sulfonamide physicochemical trends).

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. (Context for piperidine usage in FBDD).

Sources

The Piperidine Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the piperidine ring and the sulfonamide functional group has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the piperidine sulfonamide core, elucidating its therapeutic potential across a spectrum of diseases. We will delve into the rationale behind its design, key structure-activity relationships, and its successful application in the development of novel therapeutic agents for oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the design and development of next-generation therapeutics.

Introduction: The Architectural Synergy of Two Pharmacophoric Pillars

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it an ideal building block for creating molecules that can effectively interact with biological targets.[1] The piperidine moiety is present in over twenty classes of pharmaceuticals, highlighting its significance in drug design.[1]

Parallel to this, the sulfonamide group (-S(=O)₂-NR₂), has a storied history in medicine, beginning with the discovery of the first synthetic antibacterial agents.[3] Beyond their antimicrobial properties, sulfonamides are integral to a wide array of drugs, including diuretics, hypoglycemic agents, and anticancer therapies.[4][5] The sulfonamide functional group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise spatial orientation of substituents, making it a powerful tool for modulating biological activity.[2]

The combination of these two pharmacophoric elements into the piperidine sulfonamide scaffold creates a molecular architecture with significant therapeutic potential. The piperidine ring provides a robust and tunable framework for orienting various substituents in three-dimensional space, while the sulfonamide group offers a key interaction point with biological targets and can influence the physicochemical properties of the molecule, such as solubility and membrane permeability. This synergistic combination has led to the development of a diverse range of bioactive molecules with applications in numerous therapeutic areas.

Synthetic Strategies: Constructing the Piperidine Sulfonamide Core

The synthesis of piperidine sulfonamide derivatives typically involves the coupling of a pre-formed piperidine ring with a sulfonyl chloride. Several established synthetic routes can be employed to access substituted piperidines, including the reduction of corresponding pyridine precursors, intramolecular cyclization reactions, and multi-component reactions.[1]

General Synthetic Workflow

A common and straightforward approach to synthesize piperidine sulfonamides involves the reaction of a piperidine derivative with an appropriately substituted sulfonyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of N-Aryl/Alkylsulfonylpiperidines

-

Dissolution: Dissolve the desired piperidine derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Sulfonyl Chloride Addition: Add the corresponding aryl or alkyl sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired piperidine sulfonamide.

This versatile protocol allows for the generation of a library of piperidine sulfonamide derivatives by varying both the piperidine and the sulfonyl chloride starting materials.[2]

Therapeutic Applications: A Scaffold for Diverse Pathologies

The piperidine sulfonamide scaffold has demonstrated remarkable versatility, with derivatives showing potent activity in a wide range of therapeutic areas.

Neurodegenerative Diseases: Targeting Complexity with Multi-Functional Ligands

Neurodegenerative diseases such as Alzheimer's and Parkinson's are multifactorial disorders, making them challenging to treat with single-target agents.[6] The piperidine sulfonamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) that can simultaneously address multiple pathological pathways.[6]

-

Alzheimer's Disease: Piperidine sulfonamide derivatives have been designed as inhibitors of cholinesterases (ChE) and phosphodiesterase-8 (PDE8), enzymes implicated in the cognitive decline associated with Alzheimer's disease.[6][7] By combining a piperidine moiety with a sulfonamide group, researchers have developed compounds that also possess antioxidant properties and can activate the Nrf2-ARE pathway, offering a multi-pronged approach to combatting the complex pathology of Alzheimer's.[6]

-

Parkinson's Disease: The piperidine scaffold is a known pharmacophore for targeting monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[8] The incorporation of a sulfonamide group can enhance the inhibitory activity and improve the pharmacokinetic properties of these molecules.[4]

Signaling Pathway: Multi-Target Approach in Alzheimer's Disease

Caption: A diagram illustrating the multi-target approach of piperidine sulfonamide derivatives in Alzheimer's disease.

Oncology: A Scaffold for Novel Anticancer Agents

The piperidine sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of oxidative stress and the inhibition of key enzymes involved in cancer cell proliferation.

A library of N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines, and 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles, all containing a condensed piperidine sulfonamide moiety, has been synthesized and evaluated for anticancer activity.[9] Several of these compounds exhibited potent cytotoxic effects against various cancer cell lines, including leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung.[9] The mechanism of action for some of these compounds was found to be the induction of oxidative stress and depletion of glutathione in cancer cells.[9]

Table 1: Cytotoxicity of selected piperidine sulfonamides against K562 leukemia cells [9]

| Compound | EC50 (µM) |

| 21 | < 10 |

| 22 | < 10 |

| 23 | < 10 |

| 35 | < 10 |

| 41 | < 10 |

Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold

The sulfonamide moiety has a long-standing history in the treatment of bacterial infections.[3] The incorporation of a piperidine ring can enhance the antibacterial activity and broaden the spectrum of sulfonamide-based drugs.[2]

-

Antibacterial Activity: Piperidine sulfonamides have been shown to be effective against a range of bacteria.[10] The proposed mechanism of action for many sulfonamide-based antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds competitively inhibit DHPS, leading to the disruption of DNA synthesis and bacterial growth.[2]

Workflow: Screening for Antibacterial Activity

Caption: A simplified workflow for the initial screening of piperidine sulfonamide derivatives for antibacterial activity.

-

Antifungal and Antiviral Activity: The therapeutic potential of the piperidine sulfonamide scaffold extends to fungal and viral infections.[2][4][11] Derivatives have been identified with inhibitory activity against various fungal species.[2] Furthermore, piperidine-substituted sulfonamides have shown promise as antiviral agents, with activity reported against viruses such as the Marburg virus and avian paramyxovirus.[4]

Metabolic Diseases: Targeting Type 2 Diabetes

The piperidine sulfonamide scaffold has also been explored for the treatment of type 2 diabetes.[12] Derivatives have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[12] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control. One study reported a piperidine sulfonamide derivative with a potent DPP-IV inhibitory activity (IC50 = 41.17 nM).[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine sulfonamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the aromatic ring of the sulfonamide.

-

Substitution on the Piperidine Ring: The substitution pattern on the piperidine ring can significantly influence binding affinity and selectivity for the target protein. For example, in the context of anticancer activity, the fusion of the piperidine ring to an aromatic system, as seen in tetrahydroquinolines and tetrahydroisoquinolines, has proven to be a successful strategy.[9]

-

Substitution on the Sulfonamide Moiety: The substituents on the aryl ring of the sulfonamide group play a crucial role in modulating the electronic properties and steric bulk of the molecule, which in turn affects its interaction with the target. For instance, in the development of antibacterial agents, the presence of specific substituents on the aryl sulfonamide can enhance the binding to the active site of DHPS.[2]

Future Directions and Conclusion

The piperidine sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Refining SAR: Further exploration of the chemical space around the piperidine sulfonamide core to optimize potency, selectivity, and pharmacokinetic properties.

-

Novel Therapeutic Targets: Investigating the potential of this scaffold against new and emerging biological targets.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery strategies to enhance the efficacy and reduce the side effects of piperidine sulfonamide-based drugs.

References

- Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Tre

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.

- Sulfonamide Scaffold Synthesis Methods: A Review.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed. (2022-01-12).

- Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023-04-04).

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. (2022-01-12).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Sulfonamides: The first synthetic antibacterial agents.

- Selected pharmaceutical structures containing piperidine scaffold.

- Antimicrobial and antioxidant activities of piperidine deriv

- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. (2023-03-20).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-22).

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. (2022-12-21).

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed. (2022-12-21).

- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. (2015-01-27).

- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.

- KEGG PATHWAY D

- Structure–activity relationship of piperidine derivatives with...

- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.

- (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.

- Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. (2023-04-05).

- Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry. (2024-07-30).

- Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hekint.org [hekint.org]

- 4. Sulfonamides with Heterocyclic Periphery as Antiviral Agents | MDPI [mdpi.com]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 8. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of Piperidine-3-sulfonamide

Abstract & Strategic Overview

Piperidine-3-sulfonamide is a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), serving as a critical scaffold for ion channel blockers and GPCR ligands. Its synthesis poses a specific challenge: the chemoselective reduction of the pyridine ring in the presence of a sulfonamide moiety .

Standard hydrogenation catalysts (e.g., Pd/C) are frequently poisoned by the sulfur atom's lone pairs, leading to stalled reactions or desulfonylation. This protocol details a robust, field-proven route utilizing Platinum(IV) Oxide (Adams' Catalyst) in acidic media. This method ensures protonation of the nitrogen species, mitigating catalyst poisoning and facilitating complete reduction under scalable conditions.

Retrosynthetic Analysis

The logical disconnection reveals Pyridine-3-sulfonic acid as the optimal starting material, leveraging the stability of the aromatic system for the initial functionalization before the challenging reduction step.

Figure 1: Retrosynthetic strategy prioritizing the reduction of the pyridine core as the final step to maintain stereochemical integrity and handle catalyst sensitivity.

Experimental Protocol

Phase 1: Synthesis of Pyridine-3-sulfonamide

Objective: Convert commercially available pyridine-3-sulfonic acid to the sulfonamide intermediate.

Reagents & Equipment[1][2][3][4]

-

Starting Material: Pyridine-3-sulfonic acid (CAS: 636-73-7)

-

Reagents: Phosphorus pentachloride (PCl₅), Ammonium hydroxide (28-30% NH₃), Dichloromethane (DCM).

-

Equipment: 3-neck round bottom flask, reflux condenser, ice bath, addition funnel.

Step-by-Step Procedure

-

Chlorination:

-

In a dry 3-neck flask under N₂ atmosphere, suspend Pyridine-3-sulfonic acid (10.0 g, 62.8 mmol) in anhydrous DCM (50 mL) or neat if using PCl₅ melt conditions.

-

Add PCl₅ (14.4 g, 69.1 mmol) portion-wise at 0°C. Caution: Exothermic reaction with HCl gas evolution.

-

Heat the mixture to reflux (oil bath ~140°C if neat, or DCM reflux) for 4 hours until the solid dissolves and gas evolution ceases.

-

In-Process Control (IPC): Aliquot quench in MeOH; check by LCMS for methyl ester formation (indicates acid chloride).

-

Remove excess POCl₃/solvent under reduced pressure to obtain crude Pyridine-3-sulfonyl chloride .

-

-

Ammonolysis:

-

Redissolve the crude sulfonyl chloride in dry DCM (100 mL) and cool to -10°C.

-

Slowly add Ammonium hydroxide (28%, 50 mL) or bubble anhydrous NH₃ gas for 30 minutes. Maintain internal temperature < 10°C.

-

Stir at room temperature for 2 hours.

-

Workup: Evaporate volatiles. Suspend the residue in minimal cold water (20 mL) and filter the precipitate. Recrystallize from Ethanol/Water.

-

Yield: Expect ~75-85% (white crystalline solid).

-

Data: ¹H NMR (400 MHz, DMSO-d₆) δ 9.01 (d, 1H), 8.80 (dd, 1H), 8.20 (dt, 1H), 7.65 (dd, 1H), 7.55 (s, 2H, NH₂).

-

Phase 2: Catalytic Hydrogenation (The Critical Step)

Objective: Reduce the pyridine ring to a piperidine ring without desulfonylation.

Mechanism & Rationale:

Sulfur is a catalyst poison. To overcome this, we use Platinum(IV) Oxide (PtO₂) in Glacial Acetic Acid . The acidic medium protonates the pyridine nitrogen (

Reagents & Equipment[1][2][3][4]

-

Substrate: Pyridine-3-sulfonamide (from Phase 1).

-

Catalyst: Platinum(IV) oxide (Adams' Catalyst). Note: Pd/C is NOT recommended due to rapid poisoning.

-

Equipment: High-pressure hydrogenation reactor (Parr autoclave or similar).

Step-by-Step Procedure

-

Loading:

-

In a reactor liner, dissolve Pyridine-3-sulfonamide (5.0 g, 31.6 mmol) in Glacial Acetic Acid (50 mL).

-

Add PtO₂ (0.5 g, 10 wt% loading). Safety: Add catalyst under inert gas (Ar/N₂) to avoid ignition of solvent vapors.

-

-

Hydrogenation:

-

Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).

-

Pressurize to 50 bar (approx. 725 psi) H₂.

-

Note on Pressure: While 50 bar is ideal for speed, the reaction proceeds at 4-5 bar (60-70 psi) on a standard Parr shaker but requires extended time (24-48h) and heating (50°C).

-

Stir vigorously at room temperature (or 50°C for lower pressures) for 12-16 hours.

-

-

Workup & Salt Formation:

-

Depressurize carefully. Filter the catalyst through a pad of Celite. Caution: Spent catalyst is pyrophoric; keep wet.

-

Concentrate the filtrate to remove acetic acid.

-

Dissolve the residue in Ethanol (20 mL) and add HCl in Dioxane (4M, 1.5 eq).

-

Precipitate the This compound hydrochloride salt by adding Diethyl Ether.

-

Filter and dry under vacuum.

-

Results & Characterization

Quantitative Summary

| Parameter | Phase 1 (Sulfonylation) | Phase 2 (Hydrogenation) |

| Reagent | PCl₅ / NH₃ | PtO₂ / H₂ / AcOH |

| Reaction Time | 4 hours | 16 hours |

| Temperature | Reflux / 0°C | 25°C - 50°C |

| Pressure | Atmospheric | 50 bar (High) / 5 bar (Low) |

| Typical Yield | 80% | 85-92% |

| Purity (HPLC) | >98% | >95% (as HCl salt) |

Analytical Validation

-

¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, H-3), 3.50 (m, 1H, H-2eq), 3.25 (m, 1H, H-6eq), 3.05 (m, 1H, H-2ax), 2.90 (m, 1H, H-6ax), 2.20 (m, 1H, H-4eq), 1.90 (m, 1H, H-5eq), 1.70 (m, 2H, H-4ax, H-5ax).

-

Mass Spectrometry (ESI+): Calculated for C₅H₁₂N₂O₂S [M+H]⁺: 165.06; Found: 165.1.

Troubleshooting & Optimization

Workflow Diagram

Figure 2: Operational workflow for the hydrogenation phase, highlighting critical decision points.

Common Pitfalls

-

Incomplete Reduction: Often caused by catalyst poisoning.

-

Solution: Ensure substrate is fully protonated (use glacial acetic acid). If reaction stalls, filter and add fresh catalyst (5 wt%).

-

-

Desulfonylation: Occurs at very high temperatures (>80°C).

-

Solution: Keep temperature moderate (25-50°C).

-

-

Safety (PCl₅): Evolution of POCl₃ byproducts requires a robust scrubber system.

References

-

Ebule, R., et al. (2019). "Piperidine synthesis: Methods and mechanisms." Journal of Organic Chemistry, 84(6), 3249. Link

-

Maegawa, T., Akashi, A., & Sajiki, H. (2006). "Efficient and practical hydrogenation of aromatic rings." Synlett, 2006(09), 1440-1442. Link

-

Despois, A., & Cramer, N. (2025). "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Catalysis, 8, 1-10. Link

-

Reddy, M. S., et al. (2025). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

-

Kaiser, D., et al. (2019). "Bond-Forming and -Breaking Reactions at Sulfur(IV)." Chemical Reviews, 119(14), 8701–8780. Link

Sources

- 1. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Comprehensive Characterization of Piperidine-3-sulfonamide: From Chiral Resolution to Structural Validation

Introduction: The "Polar Chiral" Challenge

Piperidine-3-sulfonamide is a high-value saturated heterocycle used extensively in Fragment-Based Drug Design (FBDD). As a scaffold, it offers high

-

High Polarity (LogP < 0): Causes elution in the void volume on standard C18 columns.

-

Chirality: The C3 position is a stereocenter, requiring enantiomeric purity assessment.

-

Weak Chromophore: The lack of conjugation limits UV sensitivity, mandating MS or CAD detection.

-

Amphoteric Nature: It possesses a basic secondary amine (piperidine) and a weakly acidic sulfonamide moiety.

This guide provides a validated workflow for the purity, chirality, and identity confirmation of this compound, moving beyond generic templates to address these specific molecular behaviors.

Physicochemical Profiling & Strategy

Before method development, the molecule's properties dictate the analytical platform.

| Property | Value (Approx.) | Analytical Implication |

| Molecular Weight | 164.23 g/mol | Low mass requires low-mass cutoff settings on MS to avoid solvent noise. |

| LogP | ~ -0.3 (Hydrophilic) | Incompatible with standard C18. Requires HILIC or Aqueous Normal Phase. |

| pKa (Piperidine NH) | ~10.5 (Basic) | Causes peak tailing on silica; requires high pH or ionic suppression. |

| pKa (Sulfonamide) | ~10.0 (Weakly Acidic) | Can deprotonate at very high pH; affects retention in anion exchange. |

| UV Absorbance | < 210 nm (Weak) | UV is unreliable for trace impurities. MS or CAD is mandatory. |

Analytical Decision Tree

The following workflow illustrates the logic for selecting HILIC over RP-HPLC and SFC over Normal Phase LC.

Figure 1: Analytical Strategy Decision Tree highlighting the selection of HILIC and SFC based on molecular polarity and chirality.

Protocol A: Achiral Purity via HILIC-MS

Objective: Quantify chemical purity and identify polar impurities that co-elute in Reversed-Phase.

Why HILIC?

Standard C18 columns rely on hydrophobic interaction. This compound is too polar and will elute with the solvent front (

Method Parameters

-

Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (3.5 µm, 4.6 x 100 mm).

-

Rationale: Amide phases are more stable and show better peak shape for amines than bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Rationale: Low pH keeps the piperidine nitrogen protonated (

), ensuring interaction with the stationary phase while suppressing silanol activity.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.8 mL/min.

-

Column Temp: 30°C.

-

Detection: ESI-MS (Positive Mode).

Gradient Table

| Time (min) | % A (Aq. Buffer) | % B (ACN) | Event |

| 0.0 | 5 | 95 | Initial Hold (High Organic = Weak Eluent in HILIC) |

| 2.0 | 5 | 95 | End Initial Hold |

| 10.0 | 40 | 60 | Linear Gradient (Elution of polar species) |

| 12.0 | 50 | 50 | Wash |

| 12.1 | 5 | 95 | Re-equilibration (Critical in HILIC) |

| 18.0 | 5 | 95 | End Run |

Critical Success Factor: HILIC requires longer equilibration times than RP-HPLC. Ensure at least 10 column volumes of re-equilibration to re-establish the water layer on the stationary phase.

Protocol B: Enantiomeric Resolution via SFC

Objective: Separate the (R) and (S) enantiomers.

Why SFC?

this compound has poor solubility in non-polar solvents (Hexane/Heptane) used in Normal Phase LC. Supercritical

Method Parameters

-

System: Agilent 1260 Infinity II SFC or Waters UPC².

-

Column: Chiralpak IG or AD-H (Amylose-based), 5 µm, 4.6 x 250 mm.

-

Rationale: The IG column (immobilized) allows for a wider range of solvents, but AD-H is the "gold standard" for amines.

-

-

Mobile Phase A:

(Supercritical). -

Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).

-

Crucial Detail: The basic additive (IPAm) is mandatory . Without it, the secondary amine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.

-

-

Isocratic Elution: 20-30% B (Optimization required per column batch).

-

Back Pressure: 120 bar.

-

Temperature: 40°C.[4]

Automated Screening Workflow (DOT Diagram)

Figure 2: SFC Method Development Screening Loop. Note the requirement for basic additives.

Protocol C: Structural Confirmation (NMR)

Objective: Confirm the structure and rule out sulfonamide N-alkylation vs. Piperidine N-alkylation during synthesis.

Solvent Selection:

Do NOT use

- : Analyte is likely insoluble.

-

: Exchangeable protons (Sulfonamide

-

Recommended: DMSO-

. It ensures solubility and slows proton exchange, allowing observation of the distinct NH signals.

Key Spectral Features (1H NMR in DMSO- )

-

Sulfonamide Protons (

): Look for a broad singlet (integration 2H) around 6.8 - 7.2 ppm . This signal is diagnostic. -

Piperidine Amine (

): A broad singlet around 2.0 - 3.0 ppm (often overlaps with aliphatic signals) or shifted downfield if prepared as a salt (e.g., HCl salt shifts to ~8-9 ppm). -

Chiral Center (H-3): A multiplet around 2.8 - 3.2 ppm . Its splitting pattern (tt or qd) confirms the substitution pattern.

References

-

PubChem. (2025).[5][6][7] 1-Piperidinesulfonamide Compound Summary. National Center for Biotechnology Information. [Link]

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196.[8] [Link]

-

Waters Corporation. (2024). Chiral Purification of Volatile Flavors and Fragrances by SFC. Application Note. [Link]

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. [Link]

-

De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). The development of chiral separation methods in pharmaceutical industry: SFC strategy. Journal of Chromatography A, 1328, 85-97. [Link]

Sources

- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. agilent.com [agilent.com]

- 4. afmps.be [afmps.be]

- 5. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

The Ascendancy of a 3D Scaffold: Piperidine-3-sulfonamide in Fragment-Based Drug Design

Introduction: Beyond Flatland in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, championing the principle that small, low-complexity molecules can serve as highly efficient starting points for the development of potent and selective drugs.[1] The success of FBDD is, however, critically dependent on the quality and diversity of the fragment library. For years, these libraries have been dominated by flat, aromatic, sp²-rich structures.[2] While effective, this "flatland" approach neglects the vast, unexplored chemical space of three-dimensional (3D) scaffolds.[3][4] The deliberate inclusion of 3D fragments is a strategic imperative to tackle challenging protein targets and unlock novel biological activities.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[5] Its saturated, non-planar nature provides an ideal foundation for creating 3D fragments.[6] When functionalized at the 3-position with a sulfonamide group, the resulting piperidine-3-sulfonamide scaffold emerges as a particularly compelling building block for FBDD. This guide provides a detailed exploration of the rationale, synthesis, and application of the this compound scaffold, offering researchers a comprehensive resource for leveraging its potential in their drug discovery campaigns.

Core Rationale: Why this compound?

The strategic advantage of the this compound scaffold lies in the synergistic combination of its constituent parts. This is not merely a random assortment of functional groups but a well-defined architecture that offers distinct benefits in a fragment-based context.

1. Defined Three-Dimensionality and Vectorial Diversity: The chair conformation of the piperidine ring projects substituents into distinct axial and equatorial orientations. The sulfonamide group at the 3-position, coupled with the nitrogen atom at the 1-position, creates well-defined vectors for chemical elaboration. This allows chemists to systematically explore the surrounding binding pocket of a target protein in three dimensions, a crucial element for optimizing fragment hits into potent leads.[3][4]

2. Physicochemical Properties Tuned for Drug Discovery: The piperidine ring itself offers a balance of hydrophilicity and lipophilicity.[7] The sulfonamide moiety is a versatile functional group with a pKa that can be modulated by substitution, influencing the overall charge state and solubility of the fragment.[8] This inherent tunability allows for the creation of fragments that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3) while possessing favorable pharmacokinetic properties.

3. Synthetic Tractability and Diversity: The this compound core is synthetically accessible, and its two key functional handles—the piperidine nitrogen and the sulfonamide nitrogen—can be readily and orthogonally functionalized. This allows for the rapid generation of a diverse library of fragments from a common core, a key requirement for efficient FBDD.[4]

Application Note 1: Synthesis of the this compound Scaffold

A robust and scalable synthetic route to the core scaffold is paramount for its use in FBDD. The following protocol outlines a logical and referenced pathway to N-protected this compound, starting from commercially available materials. The strategy involves the synthesis of a stable precursor, pyridine-3-sulfonyl chloride, followed by catalytic hydrogenation.

Protocol 1.1: Synthesis of Pyridine-3-sulfonyl Chloride

This precursor can be synthesized from 3-aminopyridine via a diazonium salt intermediate.[9][10]

Materials:

-

3-Aminopyridine

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve 3-aminopyridine in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by copper(I) chloride.

-

Add the cold diazonium salt solution to the sulfur dioxide solution, maintaining vigorous stirring. Allow the reaction to proceed at low temperature until nitrogen evolution ceases.

-

Work-up: Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.

Protocol 1.2: Hydrogenation to N-Boc-Piperidine-3-sulfonyl Chloride

The aromatic pyridine ring is reduced to a piperidine ring, and the secondary amine is protected in one pot.

Materials:

-

Pyridine-3-sulfonyl chloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Hydrogen gas supply

Procedure:

-

Dissolve pyridine-3-sulfonyl chloride in methanol.

-

Add Boc₂O to the solution.

-

Carefully add PtO₂ as the hydrogenation catalyst.

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon of hydrogen) at a suitable pressure (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude N-Boc-piperidine-3-sulfonyl chloride can be purified by column chromatography.

Protocol 1.3: Formation of the this compound Core

The sulfonyl chloride is converted to the primary sulfonamide.

Materials:

-

N-Boc-piperidine-3-sulfonyl chloride

-

Ammonium hydroxide solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-piperidine-3-sulfonyl chloride in DCM and cool to 0 °C.

-

Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-piperidine-3-sulfonamide.

This N-protected core is now ready for the elaboration of a fragment library.

Application Note 2: Fragment Library Elaboration

The N-Boc-piperidine-3-sulfonamide scaffold provides two primary points for diversification: the piperidine nitrogen (after deprotection) and the sulfonamide nitrogen.

Workflow for Fragment Library Synthesis

Caption: Workflow for diversifying the this compound scaffold.

Application Note 3: Biophysical Screening Cascade for Fragment Hits

Given the typically weak binding affinities of fragments, a sensitive and robust biophysical screening cascade is essential for hit identification and validation.[10] A multi-stage approach using orthogonal techniques is highly recommended to eliminate false positives and build confidence in the identified hits.

The Three-Stage Screening Protocol

Caption: A robust three-stage biophysical screening cascade.

Protocol 3.1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, low-cost method to screen for fragment binding by measuring changes in protein thermal stability.

Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed upon thermal denaturation. Ligand binding typically stabilizes the protein, resulting in an increase in the melting temperature (ΔTₘ).

Procedure:

-

Preparation: Prepare a master mix containing the target protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

Plating: Dispense the master mix into a 96- or 384-well PCR plate. Add individual fragment solutions from the this compound library to each well (final fragment concentration typically 100 µM - 1 mM). Include appropriate controls (e.g., protein + DMSO, known binder).

-

Measurement: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C at 1 °C/min) and monitor fluorescence at each temperature increment.

-

Analysis: The melting temperature (Tₘ) is the midpoint of the unfolding transition. A significant positive shift in Tₘ (ΔTₘ > 2-3 standard deviations from the mean of controls) indicates a potential hit.

| Parameter | Typical Value | Interpretation |

| Fragment Conc. | 200 µM | Balances solubility with detection of weak binding. |

| ΔTₘ Cutoff | > 1.5 °C | A statistically significant shift indicating stabilization. |

| Hit Rate | 1-5% | A typical hit rate for a primary fragment screen. |

Protocol 3.2: Hit Validation with NMR Spectroscopy

NMR methods provide direct evidence of binding and can filter out non-specific hits from the primary screen. Saturation Transfer Difference (STD) NMR is a powerful ligand-observed experiment.

Principle: The protein is selectively saturated with radiofrequency pulses. If a ligand is bound, this saturation is transferred to the ligand. The difference between a saturated and an off-resonance spectrum reveals which protons of the ligand are in close proximity to the protein.

Procedure:

-

Sample Prep: Prepare samples containing the target protein (typically 10-50 µM) and the fragment hit (typically 100-500 µM) in a deuterated buffer.

-

Acquisition: Acquire STD NMR spectra with on-resonance irradiation of protein signals and off-resonance irradiation as a control.

-

Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain in the difference spectrum belong to the binding fragment. The intensity of the STD signals can provide information about the binding epitope.

Protocol 3.3: Hit Characterization with Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding, providing the dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Procedure:

-

Setup: Place the target protein in the sample cell and the fragment hit in the injection syringe.

-

Titration: Inject small aliquots of the fragment solution into the protein solution. Each injection causes a small heat change, which is measured by the instrument.

-

Analysis: Integrate the heat changes over time and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine Kₐ, ΔH, and n.

| Parameter | Value | Interpretation |

| Kₐ | 100 µM | A typical affinity for an initial fragment hit. |

| ΔH | -5 kcal/mol | An exothermic binding event, often enthalpy-driven. |

| n | ~1.0 | Indicates a 1:1 binding stoichiometry. |